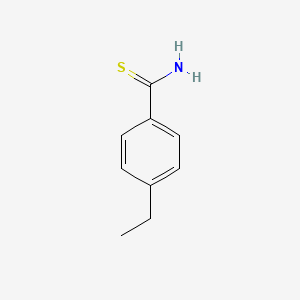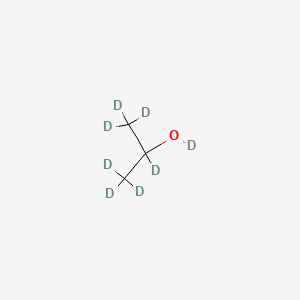
2-Propanol-d8
Descripción general
Descripción
2-Propanol-d8: This compound or Isopropyl alcohol-d8 , is a deuterated form of isopropyl alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C3D8O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Propanol-d8 typically involves the deuteration of isopropyl alcohol. This process can be achieved through catalytic exchange reactions where isopropyl alcohol is exposed to deuterium gas in the presence of a catalyst, such as platinum or palladium .
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified through distillation and other separation techniques to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-Propanol-d8 can undergo oxidation reactions to form deuterated acetone (C3D6O).
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products
- Deuterated Acetone (C3D6O)
- Deuterated Propane (C3D8)
- Various deuterated derivatives depending on the substitution reaction .
Aplicaciones Científicas De Investigación
Chemistry: : this compound is widely used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals and enhances the clarity of spectra .
Biology and Medicine: : In biological research, this compound is used to study metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium into biological molecules .
Industry: : Industrially, this compound is used in the production of deuterated pharmaceuticals and as a solvent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Propanol-d8 is similar to that of non-deuterated isopropyl alcohol. It acts as a solvent and a reactant in various chemical reactions. The presence of deuterium atoms can influence reaction kinetics and mechanisms by altering bond strengths and reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl Alcohol (C3H8O) : The non-deuterated form of 2-Propanol-d8.
- 1,1,1,3,3,3-Hexafluoro-2-propanol (C3H2F6O) : A fluorinated analog used as a solvent and in various chemical reactions .
Uniqueness: : The uniqueness of this compound lies in its deuterium content, which makes it particularly valuable in NMR spectroscopy and other applications where isotopic labeling is essential .
Propiedades
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-PIODKIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177279 | |
| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22739-76-0 | |
| Record name | 2-Propan-1,1,1,2,3,3,3-d7-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22739-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022739760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (O,1,1,1,2,3,3,3-2H8)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-propanol-d8 serves as a valuable tool in mechanistic studies, particularly in exploring hydrogen transfer processes. For instance, research has utilized this compound to investigate the mechanism of dehydrogenation reactions. In a study involving a ruthenium-platinum/carbon catalyst, this compound helped unveil that the cleavage of the methine C–H bond in the isopropoxy intermediate is a rate-determining step in the overall dehydrogenation process []. Similarly, this compound played a crucial role in understanding the mechanism of acetophenone reduction catalyzed by a molybdocene hydride complex, where it was used to confirm a molybdocene hydride as the catalytic species [].
A: The observation of a large kinetic isotope effect (kH/kD = 14.6) when using this compound in the dehydrogenation reaction with a Ru–Pt/carbon catalyst is particularly significant []. This substantial difference in reaction rate between the deuterated and non-deuterated forms of 2-propanol provides strong evidence that the breaking of the C–H bond, where the deuterium is located, is involved in the rate-determining step of the reaction mechanism. This kind of information is crucial for understanding the finer details of catalytic processes and designing more efficient catalysts.
ANone: The molecular formula for this compound is C3D8O. Its molecular weight is 68.18 g/mol.
A: this compound plays a crucial role as a solvent and a deuterium source in various catalytic reactions. Its use allows researchers to investigate the mechanisms and selectivities of these reactions by analyzing the incorporation of deuterium into the products. For instance, in a study investigating the nickel-catalyzed asymmetric transfer hydrogenation of N-sulfonyl imines, this compound enabled the achievement of high deuterium content with excellent α-selectivity, specifically deuterating the α-carbon of the resulting chiral amines without affecting other C-H bonds []. This selectivity highlights the potential of this compound as a reagent for specific deuteration, a valuable tool in pharmaceutical research for creating isotopically labeled drugs.
A: Researchers employed a combination of PGSE diffusion and NOE NMR spectroscopy, along with X-ray single-crystal studies and theoretical calculations (DFT and ONIOM), to investigate the interionic structure of half-sandwich ruthenium(II) salts containing α-diimine ligands in various solvents, including this compound []. The study revealed that the nature of the solvent significantly influenced ion pairing, with this compound, being a protic solvent, promoting stronger ion pairing compared to isodielectric aprotic solvents. This highlights the importance of considering solvent effects, particularly the role of protic solvents like this compound, when designing and studying reactions involving ionic species.
A: this compound finds application in environmental chemistry, particularly in investigating the degradation of pollutants. One study employed this compound as a radical scavenger to study the kinetics of hydroxyl radical (•OH) reactions with unsaturated dialdehydes, key atmospheric pollutants []. By analyzing the formation of deuterated acetone (d6) using GC-MS after derivatization, researchers could determine the rate constants for these reactions. This information contributes to a better understanding of the fate and transformation of pollutants in the environment.
A: Yes, researchers have utilized neutron diffraction with 6Li/7Li isotopic substitution and ATR-IR spectroscopy to study the solvation structure of Li+ in solutions containing lithium bis(trifluoromethylsulfonyl)amide (LiTFSA) in methanol-d4 and this compound []. By analyzing the neutron diffraction data, the study revealed that in the this compound solution, this compound molecules within the first solvation shell of Li+ adopt at least two distinct coordination geometries. This detailed information on solvation structures is valuable for understanding the behavior of lithium-ion batteries and other electrochemical systems.
A: Beyond its use in mechanistic and kinetic studies, this compound has found applications in synthetic organic chemistry. For example, researchers have optimized reaction conditions using this compound as the deuterium source for the deuterodehalogenation of various bromo- and chloro-substituted heterocycles []. This method provides a mild and efficient route to synthesize deuterated heterocycles, important building blocks in medicinal chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


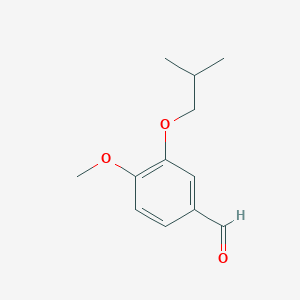
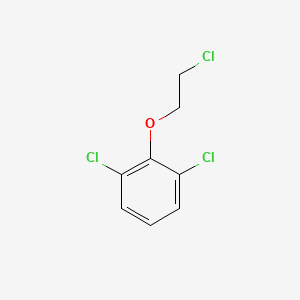
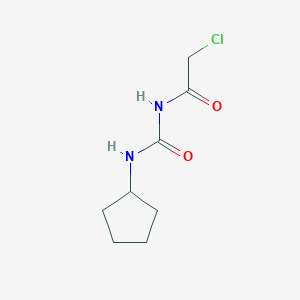
![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)
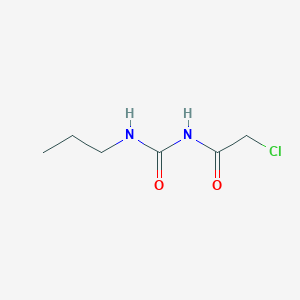
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)


![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)
